molecular formula C8H9BN2O2 B7881013 4-Methyl-1H-indazole-6-boronic acid

4-Methyl-1H-indazole-6-boronic acid

Cat. No.: B7881013
M. Wt: 175.98 g/mol
InChI Key: VHFOBCAEZFUDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1H-indazole-6-boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
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Biological Activity

4-Methyl-1H-indazole-6-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This compound belongs to the indazole family, which is known for its diverse pharmacological properties. The following sections will detail the biological activity of this compound, including its antitumor effects, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. These compounds have been shown to exert significant inhibitory effects on various cancer cell lines.

  • Inhibition of Cell Proliferation :
    • Studies indicate that this compound can inhibit cell proliferation in cancer cell lines such as K562 (chronic myeloid leukemia) and HCT116 (colon cancer) with IC50 values ranging from low micromolar to nanomolar concentrations. For instance, related compounds demonstrated IC50 values as low as 5.15 µM against K562 cells, indicating strong antitumor activity .
  • Induction of Apoptosis :
    • The compound induces apoptosis in cancer cells via the modulation of key apoptosis-related proteins. Specifically, it has been observed to decrease the expression of anti-apoptotic protein Bcl-2 while increasing pro-apoptotic protein Bax levels . This shift promotes programmed cell death, which is crucial for effective cancer treatment.
  • Cell Cycle Arrest :
    • Treatment with this compound has been shown to cause cell cycle arrest at the G0/G1 phase. This was evidenced by an increase in G0/G1 phase population from 29.4% (control) to as high as 41.1% upon treatment . Such arrest prevents cancer cells from proliferating further.

Data Table: Biological Activity Overview

Activity Effect IC50 (µM) Cell Line
Cell ProliferationInhibition5.15K562
Apoptosis InductionIncreased Bax, Decreased Bcl-2N/AK562
Cell Cycle ArrestG0/G1 Phase IncreaseN/AK562

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives closely related to this compound:

  • Paul et al. Study :
    • This research focused on a series of indazole derivatives and their effects on Polo-like kinase 4 (PLK4), a target implicated in cancer progression. Compounds derived from indazoles demonstrated nanomolar inhibition against PLK4 and significant tumor growth suppression in mouse models .
  • Wang et al. Study :
    • Another study synthesized novel indazole derivatives optimized for pan-Pim kinases inhibition, showing promising results with IC50 values in the nanomolar range against various kinases involved in tumorigenesis .
  • Mechanistic Insights :
    • The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways such as p53/MDM2 interactions, leading to altered expression levels of critical regulatory proteins involved in apoptosis and cell cycle control .

Properties

IUPAC Name

(4-methyl-1H-indazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4,12-13H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFOBCAEZFUDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C=NNC2=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.